1-(6-Amino-9H-purin-9-yl)-1-deoxy-N,N-dimethylribofuranuronamide hydrate
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Overview
Description
1-(6-Amino-9H-purin-9-yl)-1-deoxy-N,N-dimethylribofuranuronamide hydrate is a complex organic compound that belongs to the purine family This compound is characterized by its unique structure, which includes a purine base attached to a ribofuranuronamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Amino-9H-purin-9-yl)-1-deoxy-N,N-dimethylribofuranuronamide hydrate typically involves multiple steps. One common method starts with the reaction of adenine with an appropriate ribose derivative under specific conditions. For instance, adenine can be reacted with a ribose derivative in the presence of a strong base like sodium hydride, followed by the addition of a suitable alkylating agent . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques like chromatography for purification. The reaction conditions, such as temperature, pressure, and solvent choice, are meticulously controlled to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
1-(6-Amino-9H-purin-9-yl)-1-deoxy-N,N-dimethylribofuranuronamide hydrate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives of the compound, while substitution reactions can produce a wide range of substituted purine derivatives .
Scientific Research Applications
1-(6-Amino-9H-purin-9-yl)-1-deoxy-N,N-dimethylribofuranuronamide hydrate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Amino-9H-purin-9-yl)-1-deoxy-N,N-dimethylribofuranuronamide hydrate involves its interaction with specific molecular targets within cells. It can bind to enzymes and receptors, influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in nucleotide synthesis, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
®-(((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic acid hydrate: Similar in structure but with different functional groups attached to the purine base.
(6-Amino-9H-purin-9-yl)methanol: Another purine derivative with a simpler structure.
Uniqueness
1-(6-Amino-9H-purin-9-yl)-1-deoxy-N,N-dimethylribofuranuronamide hydrate is unique due to its specific ribofuranuronamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
39491-47-9 |
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Molecular Formula |
C12H16N6O4 |
Molecular Weight |
308.29 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-N,N-dimethyloxolane-2-carboxamide |
InChI |
InChI=1S/C12H16N6O4/c1-17(2)11(21)8-6(19)7(20)12(22-8)18-4-16-5-9(13)14-3-15-10(5)18/h3-4,6-8,12,19-20H,1-2H3,(H2,13,14,15)/t6-,7+,8-,12+/m0/s1 |
InChI Key |
IATMAQXWZNAXLV-FLNNQWSLSA-N |
Isomeric SMILES |
CN(C)C(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
CN(C)C(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origin of Product |
United States |
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